molecular formula C4H9NO2 B3058040 1-Amino-4-hydroxybutan-2-one CAS No. 87395-84-4

1-Amino-4-hydroxybutan-2-one

Cat. No.: B3058040
CAS No.: 87395-84-4
M. Wt: 103.12 g/mol
InChI Key: NHIYVTWYOQHMTG-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanone backbone.

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for the study of 1-Amino-4-hydroxybutan-2-one could involve further development in the synthesis of high-value chiral amino alcohols . This could be achieved by expanding the AmDH toolbox and providing useful variants .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-hydroxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reductive amination reactions, leading to the formation of chiral amines and amino alcohols. These interactions are crucial for its applications in biocatalysis and pharmaceutical synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-hydroxybutan-2-one is unique due to its dual functional groups (amino and hydroxyl) on a butanone backbone, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and bioactive compounds .

Properties

IUPAC Name

1-amino-4-hydroxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYVTWYOQHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538506
Record name 1-Amino-4-hydroxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87395-84-4
Record name 1-Amino-4-hydroxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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